bPiDDB Exhibits Subnanomolar Potency for Inhibition of Nicotine-Evoked Dopamine Release—Superior to Mecamylamine and MLA
bPiDDB inhibits nicotine-evoked [3H]dopamine (DA) release from rat striatal slices with an IC50 of 2 nM, making it approximately 15,500-fold more potent than the non-selective nAChR antagonist mecamylamine (IC50 = 31,000 nM for NE release; DA data unavailable) and >137-fold more potent than the α7-selective antagonist methyllycaconitine (MLA; IC50 = 275 nM for NE release) in comparable neurotransmitter release assays [1]. In Xenopus oocytes expressing recombinant nAChR subtypes, bPiDDB shows highest potency at α3β4β3 receptors (IC50 = 0.4 μM) and lowest at α6/3β2β3 receptors (IC50 = 34 μM), demonstrating a defined subtype selectivity profile [2].
| Evidence Dimension | Inhibition of nicotine-evoked neurotransmitter release (IC50) |
|---|---|
| Target Compound Data | bPiDDB: IC50 = 2 nM (striatal DA release); IC50 = 430 nM (hippocampal NE release) |
| Comparator Or Baseline | Mecamylamine: IC50 = 31 nM (NE release); MLA: IC50 = 275 nM (NE release) |
| Quantified Difference | bPiDDB is 200-fold more potent for DA release vs. NE release; bPiDDB is 15,500-fold more potent than mecamylamine (NE assay) and >137-fold more potent than MLA (NE assay) |
| Conditions | Rat striatal slices for DA release; rat hippocampal slices for NE release; superfusion assay with 30 μM nicotine |
Why This Matters
High potency at nAChRs mediating dopamine release enables effective inhibition of nicotine's rewarding effects at low concentrations, reducing off-target interactions.
- [1] Smith AM, Dhawan GK, Zhang Z, Siripurapu KB, Crooks PA, Dwoskin LP. The novel nicotinic receptor antagonist, N,N′-dodecane-1,12-diyl-bis-3-picolinium dibromide (bPiDDB), inhibits nicotine-evoked [3H]norepinephrine overflow from rat hippocampal slices. Biochem Pharmacol. 2009;78(7):889-897. View Source
- [2] Rahman S, Zhang Z, Papke RL, Crooks PA, Dwoskin LP, Bardo MT. Region-specific effects of N,N′-dodecane-1,12-diyl-bis-3-picolinium dibromide on nicotine-induced increase in extracellular dopamine in vivo. Br J Pharmacol. 2008;153(4):792-804. View Source
